methyl 4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate
Description
methyl 4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
methyl 4-(4-ethoxyanilino)quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-14-10-8-13(9-11-14)20-17-12-18(19(22)23-2)21-16-7-5-4-6-15(16)17/h4-12H,3H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAVFZLVXFIYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the phenyl and piperidinyl groups: These groups are introduced through substitution reactions, often using reagents like phenylboronic acid and piperidine derivatives.
Methoxyphenoxy group attachment: This step involves the reaction of the intermediate compound with 4-methoxyphenol under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
methyl 4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperidin-1-yl)aniline
- 1-(4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine
- 4-[(1-Methylpiperidin-4-yl)oxy]aniline
Uniqueness
methyl 4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a quinoline core structure with various substituents that influence its biological activity. The presence of the ethoxy group and the carboxylate moiety are critical for its interaction with biological targets.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. Quinoline derivatives are known to exert their effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Binding : It can bind to various receptors, modulating their activity and influencing signaling pathways.
- Antimicrobial Activity : Quinoline derivatives have shown potential as antimicrobial agents, affecting bacterial and fungal growth.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies indicate that it exhibits potent activity against a range of pathogens, including bacteria and fungi. The compound's structure allows it to penetrate microbial cell walls, leading to cell death or inhibition of growth.
| Pathogen Type | Activity Level |
|---|---|
| Bacteria | High |
| Fungi | Moderate |
Antitumor Activity
Research indicates that this compound may possess antitumor properties. It has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The results suggest that it can inhibit cell proliferation effectively while showing lower cytotoxicity towards normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 5.0 | 10 |
| HCT-116 | 3.5 | 8 |
| HepG-2 | 4.0 | 9 |
Case Studies
- Antimicrobial Efficacy : In a study published in Nature Scientific Reports, this compound was tested against various bacterial strains, showing a minimum inhibitory concentration (MIC) of 1 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antitumor Effects : A recent investigation reported that the compound inhibited the proliferation of HepG-2 cells by inducing apoptosis, with a mechanism involving the activation of caspase pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the quinoline ring can enhance its biological activity:
- Ethoxy Substitution : Enhances lipophilicity, improving membrane penetration.
- Carboxylate Group : Essential for interaction with target enzymes and receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
